Fmoc-Phe(4-F)-OH

Catalog No.
S714812
CAS No.
169243-86-1
M.F
C24H20FNO4
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe(4-F)-OH

CAS Number

169243-86-1

Product Name

Fmoc-Phe(4-F)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid

Molecular Formula

C24H20FNO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

IXUMACXMEZBPJG-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O

Synonyms

169243-86-1;Fmoc-4-fluoro-L-phenylalanine;Fmoc-Phe(4-F)-OH;Fmoc-L-4-Fluorophenylalanine;FMOC-L-4-Fluorophe;fmoc-4-fluoro-l-phe-oh;fmoc-4-fluoro-l-phe;fmoc-4-fluoro-phe-oh;(s)-n-fmoc-4-fluorophenylalanine;Fmoc-L-phe(4-F)-OH;(l)-4-fluoro-phenyl-n-fmoc-alanine;fmoc-pf-l-phe-oh;l-3-(4-fluoro-phenyl)-n-fmoc-alanine;fmoc-l-phe(4-f);fmoc-p-fluoro-phe-oh;fmoc-4-fluoro-phenylalanine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoicacid;4-fluoro-l-phenylalanine,n-fmocprotected;(s)-fmoc-4-fluoro-phenylalanine;fmoc-4-fluorophenylalanine;l-4-fluoro-phenyl-n-fmoc-alanine;n-alpha-(9-fluorenylmethyloxycarbonyl)-l-4-fluoro-phenylalanine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoicacid;(s)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-3-(4-fluorophenyl)propanoicacid;(s)-2-(9h-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-phenyl)-propionicacid

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)F)C(=O)O

Incorporation into Peptides and Proteins

Fmoc-4-F-Phe can be incorporated into peptides and proteins using solid-phase peptide synthesis (SPPS), a technique commonly employed to create custom peptides for research purposes []. The Fmoc group (Fluorenylmethoxycarbonyl) serves as a temporary protecting group for the amino group during peptide chain assembly and is later removed under specific conditions.

The incorporation of Fmoc-4-F-Phe into peptides and proteins allows researchers to:

  • Probe protein-protein interactions: The subtle change in size and electronic properties introduced by the fluorine atom can affect protein-protein interactions. By strategically placing Fmoc-4-F-Phe at specific positions within a protein, researchers can investigate how these interactions contribute to protein function [].
  • Study protein folding and stability: The presence of the fluorine atom can also influence the folding and stability of proteins. By incorporating Fmoc-4-F-Phe into different regions of a protein, researchers can gain insights into the factors that govern protein structure and stability [].
  • Develop novel therapeutic agents: Fmoc-4-F-Phe can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides. These peptidomimetics can potentially serve as therapeutic agents with improved properties, such as increased stability or enhanced target specificity [].

Other Research Applications

Beyond its role in peptide and protein research, Fmoc-4-F-Phe finds applications in other scientific areas:

  • Development of fluorinated probes: The fluorine atom in Fmoc-4-F-Phe makes it a valuable building block for the synthesis of fluorinated probes used in various applications, such as nuclear magnetic resonance (NMR) spectroscopy and positron emission tomography (PET) imaging for studying biological processes [].
  • Understanding protein-ligand interactions: Fmoc-4-F-Phe can be employed to create small molecule ligands that bind to specific proteins. Studying these interactions can provide valuable insights into protein function and aid in the development of new drugs [].

Fmoc-Phe(4-F)-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-4-fluorophenylalanine, is a derivative of phenylalanine modified with a fluorenylmethoxycarbonyl group. This compound is characterized by its molecular formula C24H20FNO4C_{24}H_{20}FNO_4 and a molar mass of 405.42 g/mol. It appears as a white soft powder and is soluble in dimethylformamide. The compound has a melting point of approximately 185.4 °C and exhibits a specific rotation of 35-35^\circ in DMF .

The presence of the fluorenylmethoxycarbonyl group enhances the stability and solubility of the amino acid during

Fmoc-4-F-Phe-OH may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. Safety data sheets (SDS) from chemical suppliers should always be consulted before handling this compound []. Specific data on toxicity is typically not available for commercially produced chemicals like Fmoc-4-F-Phe-OH.

Fmoc-Phe(4-F)-OH is primarily utilized in solid-phase peptide synthesis. The Fmoc group can be selectively removed using basic conditions, typically employing secondary amines such as piperidine. This deprotection mechanism involves an E1cb elimination pathway, leading to the formation of reactive intermediates that facilitate subsequent peptide bond formation .

The compound can undergo various coupling reactions with other amino acids or peptide chains, allowing for the construction of complex peptide sequences. Its unique electronic properties due to the fluorine atom may also lead to altered reactivity in certain coupling conditions compared to non-fluorinated analogs.

The synthesis of Fmoc-Phe(4-F)-OH typically involves several steps:

  • Starting Material: The process begins with fluophenpropionic acid.
  • Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced through reaction with Fmoc-chloroformate or Fmoc-succinimidyl carbonate.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity Fmoc-Phe(4-F)-OH.

This multi-step synthesis allows for the efficient production of the compound while maintaining high yields and purity .

Fmoc-Phe(4-F)-OH is widely used in:

  • Solid-Phase Peptide Synthesis: It serves as a key building block for synthesizing peptides with specific functionalities.
  • Drug Development: Its unique properties make it suitable for developing peptide-based therapeutics.
  • Chemical Biology: Researchers utilize this compound to study protein interactions and functions due to its ability to integrate into peptide sequences.

Interaction studies involving Fmoc-Phe(4-F)-OH focus on its behavior within peptide chains and its binding affinity to various targets. The fluorine substitution can enhance hydrophobic interactions and alter binding dynamics compared to non-fluorinated counterparts. These properties are crucial for understanding how modifications affect peptide folding, stability, and interaction with biological targets.

Experimental studies often employ techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to analyze these interactions at a molecular level.

Fmoc-Phe(4-F)-OH shares similarities with other fluorinated and non-fluorinated phenylalanine derivatives. Below is a comparison highlighting its uniqueness:

CompoundFluorinationUnique Features
Fmoc-Phe-OHNoStandard phenylalanine derivative
Fmoc-Phe(4-Cl)-OHChlorinatedSimilar structure but with chlorine substitution
Fmoc-Phe(3-F)-OHFluorinatedFluorination at a different position
Fmoc-Phe(2-F)-OHFluorinatedAnother positional variant
Fmoc-L-Tyr(4-F)-OHFluorinatedTyrosine derivative with similar properties

Fmoc-Phe(4-F)-OH stands out due to its specific fluorination at the para position, which can significantly influence its chemical behavior and biological activity compared to other derivatives.

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-4-fluoro-L-phenylalanine

Dates

Modify: 2023-08-15

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